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Compound of Interest

Compound Name: Mat2A-IN-20

Cat. No.: B15605777 Get Quote

A detailed guide for researchers and drug development professionals on the pharmacokinetic

profiles of emerging Methionine Adenosyltransferase 2A (MAT2A) inhibitors.

The enzyme Methionine Adenosyltransferase 2A (MAT2A) has become a significant target in

oncology, particularly for cancers characterized by the deletion of the methylthioadenosine

phosphorylase (MTAP) gene.[1] The development of small molecule inhibitors against MAT2A

is a rapidly advancing field, and a thorough understanding of their pharmacokinetic (PK)

profiles is essential for their successful clinical translation.[1][2] This guide provides a

comparative analysis of the PK properties of preclinical MAT2A inhibitors against the clinical

candidates AG-270 and IDE397, supported by available experimental data and detailed

methodologies.

While specific pharmacokinetic data for a compound designated "Mat2A-IN-20" is not publicly

available, this guide presents data for other potent preclinical MAT2A inhibitors, referred to as

"Compound 28" and "Compound 30" from recent literature, as representative examples.[2]

These are benchmarked against the clinical compounds AG-270 and IDE397 to provide a

valuable comparative context for researchers.

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several preclinical and

clinical MAT2A inhibitors. This data is crucial for evaluating and comparing the absorption,

distribution, metabolism, and excretion (ADME) properties of these compounds.
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Comp
ound

Status
Specie
s

Dose
&
Route

Cmax
(ng/mL
)

Tmax
(h)

AUC
(ng·h/
mL)

Bioava
ilabilit
y (%)

Refere
nce

Compo

und 28

Preclini

cal
Mice

10

mg/kg,

p.o.

2,864 2 41,192 85.1 [2]

Compo

und 30

Preclini

cal
Mice

10

mg/kg,

p.o.

1,560 0.5 11,718 76.5 [2]

Rats

10

mg/kg,

p.o.

1,230 1 9,840 65.2 [2]

Dogs

5

mg/kg,

p.o.

890 1 6,540 58.7 [2]

AG-270 Clinical Mouse - - - - - [3]

Rat - - - - - [3]

Monkey - - - - - [3]

Dog - - - - - [3]

Human
200 mg

QD
- - - - [4]

IDE397 Clinical Human -

Dose-

proporti

onal

-

Dose-

proporti

onal

- [1]

Data for AG-270 in various species showed excellent metabolic stability, with T1/2 values of 5.9

h in mouse, 4.2 h in rat, 4.8 h in monkey, and 21.3 h in dog.[3] In human patients, the median

half-life of AG-270 ranged from 16.1 to 38.4 hours.[4] For IDE397, interim clinical trial data

indicates a favorable pharmacokinetic profile with dose-proportional exposure.[1]

Experimental Protocols
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A comprehensive understanding of the preclinical pharmacokinetic profile of a drug candidate

is crucial for predicting its behavior in humans. Below is a typical experimental workflow for a

rodent pharmacokinetic study, followed by detailed experimental protocols.

Experimental Workflow for Rodent Pharmacokinetic
Study
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A typical experimental workflow for a rodent pharmacokinetic study.
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Detailed Methodologies
Animals: Male Sprague-Dawley rats or CD-1 mice are typically used for pharmacokinetic

studies. Animals are housed in a controlled environment with a 12-hour light/dark cycle and

have access to food and water ad libitum, except for a pre-dose fasting period.

Drug Administration and Sample Collection: For oral administration (p.o.), the compound is

often formulated in a vehicle such as 0.5% methylcellulose in water. For intravenous (IV)

administration, the compound is typically dissolved in a vehicle like saline or a solution

containing DMSO and PEG400.

Blood samples are collected at predetermined time points post-dosing via tail vein or retro-

orbital bleeding into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by

centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein

precipitation from the plasma samples, followed by chromatographic separation and mass

spectrometric detection.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma

concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time

curve), and oral bioavailability (F%) are calculated using non-compartmental analysis with

software like WinNonlin.

MAT2A Signaling Pathway in MTAP-Deleted Cancers
MAT2A inhibitors exert their anticancer effects through a synthetic lethal interaction in tumors

with MTAP deletion.[1] The following diagram illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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